molecular formula C23H18O10 B15158857 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate CAS No. 744209-79-8

5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate

Cat. No.: B15158857
CAS No.: 744209-79-8
M. Wt: 454.4 g/mol
InChI Key: UDKKEIJWHRVDOI-UHFFFAOYSA-N
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Description

5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate is a complex organic molecule featuring a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate typically involves the following steps:

  • Formation of the Benzopyran Core: : This can be achieved via the Pechmann condensation, which involves reacting a phenol with a β-keto ester in the presence of a strong acid like sulfuric acid.

  • Functional Group Addition: : Introducing acetyloxy groups (acetate esters) requires acylation. For this, acetic anhydride is often used in the presence of a catalyst such as pyridine.

  • Final Assembly: : Bringing together all functional groups to achieve the desired triyl triacetate structure requires precise stoichiometric control and optimization of reaction conditions like temperature and solvent choice.

Industrial Production Methods

Industrial-scale synthesis may employ continuous flow techniques to ensure consistency and scalability. Techniques like catalytic hydrogenation and automated chromatographic purification are utilized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: : Can involve agents such as potassium permanganate.

  • Reduction: : Employing hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic aromatic substitution using nucleophiles like thiolates.

Common Reagents and Conditions

  • Oxidation: : Potassium dichromate in acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH4).

  • Substitution: : Base-catalyzed reaction conditions using sodium hydroxide (NaOH).

Major Products Formed

These reactions often yield intermediate compounds such as hydroxyl derivatives, reduced alcohols, or substituted aromatic compounds which can be further utilized in various applications.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Serving as a key intermediate in the synthesis of more complex organic molecules.

Biology

  • Biochemical Probes: : Utilized in studying enzyme mechanisms and pathways due to its reactive functional groups.

Medicine

  • Pharmacological Research:

Industry

  • Materials Science: : Could be used in the development of novel polymers and materials with specific desired properties.

Mechanism of Action

The effects exerted by 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate are primarily due to its interaction with molecular targets such as enzymes and receptor sites. The presence of multiple acetyloxy groups enables it to act as a potent ester, participating in enzymatic hydrolysis and altering biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-yl Compounds: : Featuring variations in functional groups like hydroxyl or methoxy.

  • Benzopyran Derivatives: : With different substituents on the aromatic ring.

Uniqueness

The unique arrangement of acetyloxy and benzene triyl groups in 5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate imparts distinct reactivity and functionality, making it more versatile than its simpler counterparts.

This compound opens exciting possibilities for research and development across several scientific domains, promising innovations in both fundamental and applied sciences.

Properties

CAS No.

744209-79-8

Molecular Formula

C23H18O10

Molecular Weight

454.4 g/mol

IUPAC Name

[4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-5-yl] acetate

InChI

InChI=1S/C23H18O10/c1-11(24)29-17-6-5-7-18-22(17)16(28)10-19(33-18)15-8-20(30-12(2)25)23(32-14(4)27)21(9-15)31-13(3)26/h5-10H,1-4H3

InChI Key

UDKKEIJWHRVDOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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